molecular formula C13H9Cl2FO B14065453 (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

Cat. No.: B14065453
M. Wt: 271.11 g/mol
InChI Key: PZRFMTCYFJCXTD-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of the methanol group. One common method is the chlorination and fluorination of biphenyl, followed by a reaction with formaldehyde to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation processes using chlorine and fluorine gases. The subsequent reaction with formaldehyde can be carried out in reactors designed to handle the specific conditions required for the synthesis. The process may also involve purification steps to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to other functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated biphenyl compounds or other functionalized derivatives.

    Substitution: Formation of biphenyl compounds with new functional groups replacing the halogens.

Scientific Research Applications

(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanol group can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or interfering with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
  • (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-amine

Uniqueness

(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chlorine and fluorine atoms also contributes to its unique behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-6,17H,7H2

InChI Key

PZRFMTCYFJCXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CO

Origin of Product

United States

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